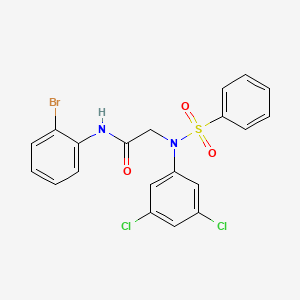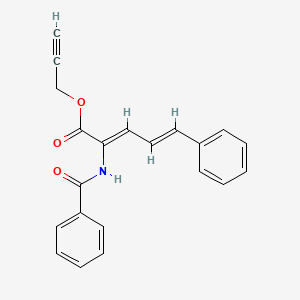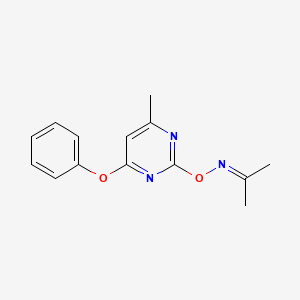
N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BDP-9066, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter inhibitors and has been found to have promising effects in the treatment of various neurological disorders.
作用機序
N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of glycine transporters, N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors. This, in turn, can improve neurotransmitter signaling and lead to beneficial effects in various neurological disorders.
Biochemical and physiological effects:
N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. Research has shown that this compound can improve cognitive function, reduce anxiety and depression-like behaviors, and enhance social interaction in animal models. Moreover, N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a good safety profile and does not produce significant adverse effects.
実験室実験の利点と制限
N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine transporters. However, one of the limitations of this compound is its poor solubility, which can make it challenging to administer in vivo. Moreover, the exact mechanism of action of N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One of the potential areas of investigation is the use of this compound in the treatment of schizophrenia and other psychotic disorders. Moreover, research can be conducted to explore the potential use of N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of more potent and selective glycine transporter inhibitors can be explored to improve the efficacy and safety of this class of compounds.
合成法
The synthesis of N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-bromobenzylamine with 3,5-dichlorobenzoyl chloride to yield N-(2-bromophenyl)-3,5-dichlorobenzamide. This intermediate is then reacted with phenylsulfonyl chloride and glycine to obtain the final product, N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
科学的研究の応用
N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety. Research has shown that this compound can modulate the activity of glycine transporters, which are involved in the regulation of neurotransmitter signaling in the brain.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N2O3S/c21-18-8-4-5-9-19(18)24-20(26)13-25(16-11-14(22)10-15(23)12-16)29(27,28)17-6-2-1-3-7-17/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHIWLIQEDGCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

methanone](/img/structure/B4986807.png)

![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)
